2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
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Description
2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
The compound of interest, due to its structural complexity, finds utility in various chemical reactions and synthesis processes. It has been demonstrated that similar cyclohexane-1,3-dione derivatives act as N,N-dinucleophiles in reactions with diethyl malonate, leading to the formation of 6-hydroxy-2-(2,6-dioxocyclohexylidene)-1,2-dihydropyrimidin-4(3H)-ones. Such reactions are pivotal in the synthesis of bipyrimidine derivatives, expanding the repertoire of pyrimidine-based compounds with potential biological activities (Voronkova et al., 2011).
Antimicrobial Properties
Research into the antimicrobial properties of pyrimidine derivatives, which share a structural relationship with the compound , has shown promising results. The synthesis of novel heterocyclic systems from 2-(arylidene)-indan-1,3-diones through Michael addition has been reported, with some compounds exhibiting significant antibacterial and antifungal activities (Pandey K. Sarvesh & K. Nizamuddin, 2008).
Molecular Structure Studies
The molecular structure of compounds related to 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has been elucidated through spectroscopic methods and X-ray crystallography, providing insight into their chemical behavior and potential applications in material science or drug design (Barakat et al., 2016).
Synthesis of Antimicrobial Compounds
Another significant application is the synthesis of antimicrobial compounds from related cyclohexane-1,3-dione derivatives. A study detailed the creation of a series of derivatives showing interesting antimicrobial activity against a variety of bacterial and fungal strains, highlighting the therapeutic potential of these compounds (Ghorab et al., 2017).
Properties
IUPAC Name |
2-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-17(19)22-18(21-11)20-10-14-15(23)8-13(9-16(14)24)12-5-3-2-4-6-12/h2-7,10,13,23H,8-9H2,1H3/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBBTCTEQKZDZ-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(CC(CC2=O)C3=CC=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130339 |
Source
|
Record name | 2-[[(4-Chloro-6-methyl-2-pyrimidinyl)amino]methylene]-5-phenyl-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946387-26-4 |
Source
|
Record name | 2-[[(4-Chloro-6-methyl-2-pyrimidinyl)amino]methylene]-5-phenyl-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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